molecular formula C16H16N4O3S B022031 4-Desmethoxy-4-nitro Omeprazole Sulfide CAS No. 142885-91-4

4-Desmethoxy-4-nitro Omeprazole Sulfide

Cat. No. B022031
M. Wt: 344.4 g/mol
InChI Key: PYVDAEPDIQMNEV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Omeprazole derivatives, including compounds like 4-Desmethoxy-4-nitro Omeprazole Sulfide, involves a series of chemical reactions designed to modify the molecular structure to achieve desired properties. For instance, 2-nitro-4-methoxyaniline, an important intermediate in Omeprazole synthesis, can be synthesized through acetylation, nitration, and reduction from 4-methoxyaniline, achieving a product yield superior to previously reported methods (Hou Zhan-peng, 2009).

Molecular Structure Analysis

The molecular structure of Omeprazole and its derivatives plays a crucial role in their function as proton pump inhibitors. Studies on the tautomerism of Omeprazole in solution reveal insights into the stability and behavior of such compounds under various conditions, which is crucial for understanding their chemical reactivity and therapeutic efficacy (R. M. Claramunt et al., 2004).

Chemical Reactions and Properties

The chemical reactivity of Omeprazole, indicative of its derivatives as well, involves interactions with sulfhydryl groups under acidic conditions, leading to the inhibition of gastric (H+-K+)-ATPase. This reaction mechanism is essential for its antisecretory effect in the stomach (W. Im et al., 1985).

Physical Properties Analysis

The determination of Omeprazole and its metabolites in plasma and urine through liquid chromatography sheds light on the physical properties relevant to its pharmacokinetics and metabolism. Such analytical methods are vital for understanding the distribution, metabolism, and excretion of Omeprazole derivatives (P. Lagerström & B. Persson, 1984).

Chemical Properties Analysis

The electrochemical redox behavior of Omeprazole at a glassy carbon electrode provides insights into its chemical properties, including pH-dependent oxidation processes. Understanding these properties is crucial for predicting the behavior of Omeprazole derivatives in biological systems (S. M. A. Jorge et al., 2010).

Scientific Research Applications

Synthesis and Chemical Behavior

  • Synthesis Processes : Research has focused on the synthesis of compounds related to omeprazole, such as 2-nitro-4-methoxyaniline, an important intermediate. Improved synthesis methods with higher yields have been developed, beneficial for industrial applications (Hou Zhan-peng, 2009); (Wu Bao-xiang, 2007).

  • Chemical Properties and Tautomerism : Studies have explored the tautomerism of omeprazole in solutions, providing insights into its chemical behavior which is crucial for understanding its reactivity and stability (R. M. Claramunt et al., 2004).

Pharmaceutical Implications and Biochemical Applications

  • Novel Synthesis and Impurities : Research includes the novel synthesis of omeprazole and its pharmaceutical impurities, highlighting the development of proton pump inhibitors and their impurities (S. Saini et al., 2019).

  • Antioxidant and Antiapoptotic Role : Omeprazole has been studied for its potential antioxidant and antiapoptotic roles, which could contribute to its therapeutic effects in gastric ulcer treatment (K. Biswas et al., 2003).

Analytical and Biochemical Techniques

  • Electrochemical Behavior : The electrochemical redox behavior of omeprazole has been studied using various voltammetry techniques, providing valuable information for analytical applications (S. M. A. Jorge et al., 2010).

  • Enantioselective Analysis : Techniques for enantioselective quantification of omeprazole and its metabolites in human serum have been developed, important for understanding the drug's metabolic profile (J. Martens-Lobenhoffer et al., 2007).

  • Biocatalysis for Pharmaceutical Production : Biocatalytic methods have been developed for the preparation of enantiomerically pure forms of omeprazole, showcasing the potential of biocatalysis in pharmaceutical production (Shefali Sangar et al., 2018); (P. Babiak et al., 2011).

  • Degradation and Environmental Impact : Studies on the degradation of omeprazole in the aquatic environment provide insights into its environmental impact and behavior in water (E. Cavalcanti et al., 2013); (M. DellaGreca et al., 2006).

  • Application in Asymmetric Bio-oxidation : The application of asymmetric bio-oxidation using specific strains for the preparation of omeprazole highlights the integration of biotechnology in pharmaceutical synthesis (Yuanyuan Zhang et al., 2021).

properties

IUPAC Name

2-[(3,5-dimethyl-4-nitropyridin-2-yl)methylsulfanyl]-6-methoxy-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O3S/c1-9-7-17-14(10(2)15(9)20(21)22)8-24-16-18-12-5-4-11(23-3)6-13(12)19-16/h4-7H,8H2,1-3H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYVDAEPDIQMNEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C(=C1[N+](=O)[O-])C)CSC2=NC3=C(N2)C=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80466706
Record name 4-Desmethoxy-4-nitro Omeprazole Sulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80466706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Desmethoxy-4-nitro Omeprazole Sulfide

CAS RN

142885-91-4
Record name 4-Desmethoxy-4-nitro Omeprazole Sulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80466706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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